5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Overview
Description
5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound with potential applications in various fields of science and industry. This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic structure containing nitrogen atoms. The presence of the chloromethyl group and the cyano group makes it a versatile intermediate for further chemical transformations.
Mechanism of Action
Target of Action
The primary targets of 5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile are the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) . EGFR is a crucial regulator of numerous biological processes, including cell cycle progression, apoptosis inhibition, and tumor cell motility . COX-2 is an enzyme that plays a significant role in inflammation and pain, making it a target for anti-inflammatory drugs.
Mode of Action
This compound acts as an ATP-mimicking tyrosine kinase inhibitor, blocking the intracellular EGFR tyrosine kinase activity . By inhibiting EGFR, the compound disrupts cell cycle progression and induces apoptosis . It also inhibits COX-2, which can reduce inflammation and potentially influence tumor growth .
Biochemical Pathways
The compound’s action on EGFR and COX-2 affects several biochemical pathways. By inhibiting EGFR, it disrupts pathways involved in cell cycle progression, apoptosis inhibition, and tumor cell motility . The inhibition of COX-2 can affect the synthesis of prostaglandins, which are involved in inflammation and pain signaling .
Pharmacokinetics
The swissadme parameter mentioned in the studies indicates that the compound has good drug-likeness properties , suggesting favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound exhibits cytotoxic activity against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects . Additionally, it upregulates the level of caspase-3, a key enzyme involved in apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable pyrazolopyrimidine precursor with chloroacetonitrile under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. The use of green chemistry principles, such as minimizing waste and using safer reagents, is often prioritized in industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyrazolopyrimidines.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. It can be used to create pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, the compound may be used as a tool to study biological processes or as a building block for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its ability to undergo various chemical transformations makes it a valuable precursor for drug synthesis.
Industry: In the industrial sector, this compound can be used in the production of materials, such as polymers and coatings, due to its reactive functional groups.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents.
Chloromethyl-substituted heterocycles: Other heterocyclic compounds with chloromethyl groups can exhibit similar reactivity and applications.
Uniqueness: 5-(Chloromethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific combination of functional groups, which allows for a wide range of chemical transformations and applications. Its unique structure makes it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
5-(chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O/c9-2-6-1-7(14)13-8(12-6)5(3-10)4-11-13/h1,4,11H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRXJHMUHLFZJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=CNN2C1=O)C#N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350757 | |
Record name | 5-(Chloromethyl)-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329213-60-7, 925675-85-0 | |
Record name | 5-(Chloromethyl)-7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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